molecular formula C17H11FN8O4S B5082138 4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID

4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID

Cat. No.: B5082138
M. Wt: 442.4 g/mol
InChI Key: ZTVWJGOTOJQPIV-UHFFFAOYSA-N
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Description

4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is a complex organic compound that features a combination of fluorophenyl, nitro, triazolyl, sulfanyl, tetrazolyl, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the triazole and tetrazole intermediates, followed by their coupling with the fluorophenyl and benzoic acid derivatives. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is unique due to its combination of multiple functional groups, which can confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]tetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN8O4S/c18-13-4-2-1-3-11(13)9-24-16(19-15(21-24)26(29)30)31-17-20-22-23-25(17)12-7-5-10(6-8-12)14(27)28/h1-8H,9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVWJGOTOJQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)[N+](=O)[O-])SC3=NN=NN3C4=CC=C(C=C4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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